Erythorbic Acid

Descripción

Propiedades

IUPAC Name |

(2R)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBSHSKHKDKBQ-DUZGATOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Record name | ERYTHORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146-75-8 (di-hydrochloride salt), 6381-77-7 (mono-hydrochloride salt), 7378-23-6 (hydrochloride salt) | |

| Record name | Erythorbic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6026537 | |

| Record name | Isoascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White to slightly yellow crystalline solid which darkens gradually on exposure to light, Shiny solid; [Merck Index] White odorless powder; [MSDSonline] | |

| Record name | D-erythro-Hex-2-enonic acid, .gamma.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ERYTHORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythorbic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, pyridine; moderately soluble in acetone; slightly soluble in glycerol, In water, 40 g in 100 mL water at 25 °C | |

| Record name | Erythorbic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Shiny granular crystals from water or dioxane | |

CAS No. |

89-65-6 | |

| Record name | Erythorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythorbic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-erythro-Hex-2-enonic acid, .gamma.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-didehydro-D-erythro-hexono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHORBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/311332OII1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erythorbic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

About 164 °C to 172 °C with decomposition, Decomposes at 174 °C | |

| Record name | ERYTHORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythorbic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Erythorbic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythorbic acid (D-araboascorbic acid), a stereoisomer of L-ascorbic acid (Vitamin C), is a widely utilized antioxidant in the food, pharmaceutical, and cosmetic industries.[1][2][3][4] While structurally similar to ascorbic acid, its distinct stereochemistry at the C5 position results in significantly reduced Vitamin C biological activity but comparable antioxidant efficacy.[5] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical and chemical properties of this compound. Detailed experimental protocols for the determination of its key properties are provided, alongside a visualization of its primary antioxidant mechanism. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Stereochemistry

This compound, systematically named (5R)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one, is a γ-lactone with the molecular formula C₆H₈O₆.[2][3][6] It is an epimer of ascorbic acid, differing only in the stereochemical configuration at the C5 carbon atom.[2][6] This subtle structural difference is critical, profoundly impacting its biological activity while retaining the chemical functionalities responsible for its potent antioxidant properties.

The structure features a five-membered lactone ring containing an enediol moiety, which is responsible for its acidic and strong reducing properties. The side chain attached to the ring contains two chiral centers.

Key Structural Identifiers:

| Identifier | Value |

| IUPAC Name | (5R)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one[2] |

| CAS Number | 89-65-6[6][7] |

| Molecular Formula | C₆H₈O₆[1][7][8] |

| SMILES String | O=C1C(O)=C(O)--INVALID-LINK--CO">C@HO1[7] |

| InChI Key | CIWBSHSKHKDKBQ-DUZGATOHSA-N[1][6] |

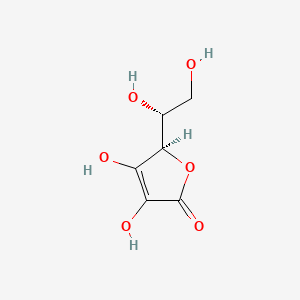

Below is a 2D chemical structure diagram of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound presents as a white to slightly yellow crystalline solid that gradually darkens upon exposure to light.[8][9] Its polar functional groups confer high solubility in water.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 176.12 g/mol | [1][6][7] |

| Appearance | White to slightly yellow crystalline powder/solid | [1][3][8] |

| Melting Point | 164–172 °C (with decomposition) | [2][6][10] |

| Solubility in Water | ~40-43 g/100 mL at 25 °C | [1][9][10] |

| Solubility in Ethanol | Moderately soluble | [1] |

| Specific Rotation ([α]D²⁵) | -16.5° to -18.0° |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its function as a potent reducing agent and antioxidant. This activity is attributed to the enediol structure, which can readily donate electrons or hydrogen atoms to neutralize free radicals and other oxidizing species.

-

Antioxidant Mechanism : this compound acts as an oxygen scavenger, reacting with oxygen and free radicals to prevent oxidative damage.[1][2] This mechanism is crucial in its role as a food preservative, where it prevents discoloration, rancidity, and flavor degradation.[1][4][11]

-

Reactivity : It is a strong reducing agent that can decolorize solutions of potassium permanganate and 2,6-dichlorophenol-indophenol.

-

Stability : The compound is most stable in acidic conditions (pH < 6).[1] In alkaline solutions, the lactone ring is susceptible to hydrolysis.[8] It is also incompatible with strong bases, strong oxidizing agents, and chemically active metals like copper, zinc, and aluminum.[2][10]

-

Curing Accelerator : In the processing of cured meats, this compound accelerates and controls the nitrite curing reaction, promoting the development of a stable pink color and inhibiting the formation of potentially carcinogenic nitrosamines.[10]

The antioxidant action involves the donation of a hydrogen atom from one of the hydroxyl groups on the enediol moiety to a free radical (R•), neutralizing the radical and forming a resonance-stabilized erythorbyl radical.

Caption: Electron donation pathway of this compound.

Experimental Protocols

The following sections outline standard methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is determined as a range, indicating the temperature at which the substance begins to melt to the point where it is completely liquid. This is a crucial indicator of purity.

-

Apparatus : Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[12]

-

Procedure :

-

A small amount of finely powdered, dry this compound is packed into the sealed end of a capillary tube to a height of 1-2 mm.[3][13]

-

The capillary tube is placed in the heating block of the apparatus, adjacent to the thermometer bulb.[3][12]

-

The sample is heated rapidly to obtain an approximate melting range. The apparatus is then allowed to cool.

-

A second sample is heated slowly, with the temperature increasing at a rate of approximately 2 °C per minute as it approaches the approximate melting point.[12][14]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).[12]

-

Determination of Aqueous Solubility

This protocol determines the concentration of a saturated solution of this compound in water at a specified temperature.

-

Apparatus : Analytical balance, volumetric flasks, thermostatically controlled shaker or water bath, filtration apparatus, spectrophotometer or HPLC.

-

Procedure :

-

An excess amount of this compound is added to a known volume of deionized water in a sealed container (e.g., a screw-capped vial).[15]

-

The mixture is agitated in a thermostatically controlled environment (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After agitation, the suspension is allowed to stand at the same temperature to allow undissolved solid to settle.[15]

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.

-

Solubility is expressed in grams per 100 mL of water.

-

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is measured using polarimetry.

-

Apparatus : Polarimeter, sodium D-line lamp (589 nm), sample cell (polarimeter tube, typically 1 dm in length), analytical balance, volumetric flask.[16][17][18]

-

Procedure :

-

A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of solvent (e.g., water) to a precise concentration (c), typically expressed in g/mL.[19][20]

-

The polarimeter is calibrated using a blank (the pure solvent).

-

The sample cell is rinsed and filled with the this compound solution, ensuring no air bubbles are present in the light path.

-

The observed optical rotation (α) is measured at a constant temperature (t), typically 25 °C, using the sodium D-line (λ).[19]

-

The specific rotation [α] is calculated using the formula: [α]ᵗλ = α / (l × c) where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/mL[17]

-

-

Synthesis Overview

Industrially, this compound is produced through fermentation and subsequent chemical steps. A common method involves the microbial conversion of glucose to 2-keto-D-gluconic acid, followed by chemical synthesis.

Caption: Industrial Synthesis Workflow for this compound.

Conclusion

This compound is a commercially significant antioxidant with well-defined chemical and physical properties. Its structural similarity to ascorbic acid provides a comparable antioxidant capacity, while its distinct stereochemistry limits its vitamin activity. The methodologies outlined in this guide provide a framework for the consistent and accurate characterization of this compound, which is essential for its application in research, quality control, and the development of new formulations across various scientific and industrial sectors.

References

- 1. solechem.eu [solechem.eu]

- 2. This compound (ISOASCORBIC ACID) - Ataman Kimya [atamanchemicals.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. This compound - Sebacom Fournisseur Anti-Oxidants - [sebacom.eu]

- 5. Oxidative stress-mediated antitumor activity of this compound in high doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. How is this compound made | PDF [slideshare.net]

- 8. This compound | C6H8O6 | CID 54675810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Ataman Kimya [atamanchemicals.com]

- 10. This compound | 89-65-6 [chemicalbook.com]

- 11. camachem.com [camachem.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. byjus.com [byjus.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. quora.com [quora.com]

- 16. Specific rotation - Wikipedia [en.wikipedia.org]

- 17. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of Erythorbic Acid from Sucrose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythorbic acid, a stereoisomer of ascorbic acid, is a widely utilized antioxidant in the food and pharmaceutical industries. Its synthesis from sucrose can be achieved through both biotechnological and chemical pathways. This technical guide provides a comprehensive overview of these methods, detailing the core processes, experimental protocols, and quantitative data to support research and development efforts. The biotechnological route primarily involves the fermentation of sucrose-derived glucose by Penicillium species to directly produce this compound or a two-step fermentation-chemical synthesis approach via a 2-keto-D-gluconic acid intermediate. The chemical synthesis route focuses on the conversion of 2-keto-D-gluconic acid to this compound through a series of chemical reactions. This document outlines the detailed methodologies for key experiments, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the synthesis pathways and experimental workflows.

Introduction

This compound, also known as isoascorbic acid, is the D-enantiomer of ascorbic acid's C5 epimer. While it possesses only about 5% of the vitamin C activity of L-ascorbic acid, it exhibits nearly identical antioxidant properties, making it a valuable additive for preventing oxidation in various products[1]. The synthesis of this compound from abundant and renewable feedstocks like sucrose is of significant industrial interest. This guide explores the primary synthesis routes, providing technical details for laboratory-scale production and optimization.

Biotechnological Synthesis of this compound

The biotechnological production of this compound from sucrose typically involves the enzymatic hydrolysis of sucrose into glucose and fructose, followed by the fermentation of glucose by specific microorganisms.

Overall Synthesis Pathway

The general metabolic pathway for the microbial conversion of sucrose to this compound is depicted below. Sucrose is first hydrolyzed to glucose and fructose. Glucose is then oxidized to D-glucono-δ-lactone, which is subsequently converted to D-gluconic acid. Further oxidation yields 2-keto-D-gluconic acid, a key intermediate that can be converted to this compound. Some microorganisms, particularly certain species of Penicillium, can directly ferment glucose to this compound.

Experimental Protocols

This protocol describes the preparation of a glucose and fructose feedstock from sucrose using the enzyme invertase.

Materials:

-

Sucrose (high purity)

-

Active dry yeast (as a source of invertase)

-

Distilled or deionized water

-

Citrate-phosphate buffer (0.05 M, pH 5.0)

-

3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar analysis

Procedure:

-

Invertase Extract Preparation: Mix one package of active dry yeast with 80 mL of distilled water. Let the suspension stand for approximately 20 minutes with occasional stirring. Filter the suspension to obtain the crude invertase extract[2].

-

Sucrose Solution Preparation: Prepare a 5% (w/v) sucrose solution by dissolving 5 grams of sucrose in 100 mL of citrate-phosphate buffer (pH 5.0)[1].

-

Hydrolysis Reaction: Add 4 mL of the invertase extract to 20 mL of the 5% sucrose solution. Incubate the mixture at 30-35°C for 35 minutes[2].

-

Analysis: Determine the concentration of reducing sugars (glucose and fructose) using the DNS method to confirm hydrolysis[1].

This protocol outlines the direct fermentation of glucose to this compound using a selected strain of Penicillium notatum.

Materials:

-

Penicillium notatum strain (e.g., FY 115)[3]

-

Fermentation Medium (per liter):

-

Glucose: 80 g

-

KH₂PO₄: 1 g

-

(NH₄)₂SO₄: 0.5 g

-

Urea: 0.5 g

-

NaNO₃: 0.5 g

-

MgSO₄·7H₂O: 0.5 g

-

MnSO₄·4H₂O: 0.5 g

-

ZnSO₄·7H₂O: 0.01 g

-

CaCO₃: 5 g

-

Deionized water: to 1 liter

-

Initial pH: 5.4-5.5[3]

-

-

Spore suspension of P. notatum (10⁶ spores/mL)

Procedure:

-

Inoculum Preparation: Prepare a spore suspension of P. notatum from a mature culture on a suitable agar medium.

-

Fermentation: Inoculate 50 mL of the sterile fermentation medium in a 250 mL conical flask with 2% (v/v) of the spore suspension.

-

Incubation: Incubate the flasks on a rotary shaker at 28°C and 180 rpm for 5-7 days[4]. The pH of the broth will typically decrease to a range of 3.8-4.5 during fermentation[5].

-

Monitoring: Withdraw samples periodically to measure this compound concentration, residual glucose, and biomass.

-

Harvesting: After the fermentation is complete (maximum this compound concentration is reached), harvest the broth for purification.

This protocol describes a general procedure for the purification of this compound using ion-exchange chromatography.

Materials:

-

Fermentation broth containing this compound

-

Barium acetate

-

Activated charcoal

-

Weak base anion-exchange resin (e.g., Amberlite IR-4B)

-

1N Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution for resin regeneration

Procedure:

-

Clarification: Remove the mycelium from the fermentation broth by filtration or centrifugation[5].

-

Pre-treatment: Adjust the pH of the clarified broth to 2.0 with sulfuric acid. Add barium acetate and activated charcoal to precipitate impurities, then filter the solution[5].

-

Ion-Exchange Chromatography:

-

Pack a chromatography column with the weak base anion-exchange resin.

-

Equilibrate the column with an appropriate buffer.

-

Load the pre-treated fermentation filtrate onto the column. This compound will bind to the resin.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the this compound from the resin using 1N HCl[5].

-

-

Crystallization: Concentrate the eluate containing this compound under vacuum to induce crystallization. Collect the crystals by filtration and dry them.

Quantitative Data for Biotechnological Synthesis

The following table summarizes key quantitative data reported for the biotechnological production of this compound.

| Parameter | Value | Microorganism | Carbon Source | Reference |

| Max. This compound Conc. | 80 g/L | Penicillium sp. | Glucose (8-12%) | [5] |

| Yield from Glucose | ~40% | Penicillium sp. | Glucose | [5] |

| Max. Productivity | 7.88 g/L | P. griseoroseum FZ-13 | Glucose (80 g/L) | [4] |

| Fermentation Time | 5-7 days | Penicillium sp. | Glucose | [5] |

| Optimal Temperature | ~30°C | Penicillium sp. | Glucose | [5] |

| Optimal pH | 3.8 - 4.5 | Penicillium sp. | Glucose | [5] |

| Yield after Strain Improvement | >40% | P. notatum FY 115 | Glucose | [3] |

| Recovery from Broth | 90.9% | Penicillium sp. | Glucose | [6] |

Chemical Synthesis of this compound

The chemical synthesis of this compound typically starts from 2-keto-D-gluconic acid (2-KGA), which can be produced via fermentation of glucose by microorganisms such as Pseudomonas fluorescens.

Overall Synthesis Pathway

The chemical synthesis route involves the esterification of 2-KGA, followed by lactonization and acidification.

Experimental Protocols

2-KGA is a common starting material and is typically produced by fermentation of glucose.

Microorganism: Pseudomonas fluorescens[7] Substrate: Food-grade starch hydrolysate (glucose)[7] Process: Fermentation in the presence of calcium carbonate to produce calcium 2-keto-D-gluconate, followed by acidification to yield 2-KGA[7].

This protocol describes the conversion of 2-KGA to its methyl ester.

Materials:

-

2-Keto-D-gluconic acid (2-KGA)

-

Methanol

-

Acidic catalyst (e.g., sulfuric acid or acidic ion-exchange resin)

Procedure:

-

Dissolve 2-KGA in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid, or pass the solution through a column packed with an acidic ion-exchange resin[8].

-

Heat the reaction mixture under reflux for a specified time to drive the esterification.

-

After the reaction is complete, neutralize the acid catalyst and remove the excess methanol by distillation.

-

The resulting methyl 2-keto-D-gluconate can be purified by crystallization or used directly in the next step.

This protocol details the lactonization of methyl 2-keto-D-gluconate to form sodium erythorbate.

Materials:

-

Methyl 2-keto-D-gluconate

-

Sodium methoxide or Sodium bicarbonate/carbonate

Procedure:

-

Method A (Sodium Methoxide): React methyl 2-keto-D-gluconate with sodium methoxide in an appropriate solvent[9]. This base-catalyzed reaction leads to the formation of sodium erythorbate.

-

Method B (Sodium Bicarbonate/Carbonate): Heat a suspension of methyl 2-keto-D-gluconate with sodium bicarbonate or sodium carbonate[7]. This reaction also yields sodium erythorbate.

-

The crude sodium erythorbate can be isolated by filtration or precipitation.

This is the final step to produce this compound.

Materials:

-

Sodium erythorbate

-

Sulfuric acid (dilute)

Procedure:

-

Dissolve the crude sodium erythorbate in water.

-

Carefully add dilute sulfuric acid to the solution until the pH is acidic, causing the this compound to precipitate[7].

-

Collect the this compound crystals by filtration.

-

Wash the crystals with cold water to remove any remaining salts.

-

Dry the purified this compound.

Quantitative Data for Chemical Synthesis

The following table provides an overview of the process and expected outcomes. Specific yields for each step can vary significantly based on the reaction conditions and purification efficiency.

| Step | Reactant | Product | Reagents | Typical Yield | Reference |

| Fermentation | Glucose | Calcium 2-keto-D-gluconate | P. fluorescens, CaCO₃ | High | [7] |

| Acidification | Calcium 2-keto-D-gluconate | 2-Keto-D-gluconic acid | Acid | Quantitative | [7] |

| Esterification | 2-Keto-D-gluconic acid | Methyl 2-keto-D-gluconate | Methanol, Acid catalyst | >90% | [8] |

| Lactonization | Methyl 2-keto-D-gluconate | Sodium Erythorbate | Sodium methoxide/bicarbonate | High | [7][9] |

| Acidification | Sodium Erythorbate | This compound | Sulfuric Acid | High | [7] |

Analytical Methods

Accurate quantification of this compound is crucial for process monitoring and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method.

HPLC-UV Method for this compound Quantification

A typical HPLC method for the simultaneous determination of L-ascorbic acid and D-iso-ascorbic acid (this compound) involves separation on a reversed-phase column with UV detection at approximately 266 nm. Quantification is performed using an external standard curve[10]. For sample preparation, the fermentation broth or reaction mixture is typically filtered through a 0.45 µm membrane and diluted with the mobile phase before injection[4].

Conclusion

The synthesis of this compound from sucrose is a versatile process that can be accomplished through both biotechnological and chemical methods. The direct fermentation route using Penicillium species offers a potentially more sustainable and streamlined approach, while the combined fermentation and chemical synthesis pathway provides a robust and well-established method. The choice of synthesis route will depend on factors such as desired purity, production scale, and economic considerations. This guide provides the fundamental technical information required for researchers and professionals to explore and optimize the production of this important antioxidant. Further research into strain improvement, fermentation optimization, and novel catalytic systems will continue to enhance the efficiency and sustainability of this compound synthesis.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. US6146860A - Manufacture of L-ascorbic acid and D-erythorbic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US5859262A - Process for the production of this compound - Google Patents [patents.google.com]

- 6. oiv.int [oiv.int]

- 7. US5744634A - Process for producing 2-keto-L-gulonic acid esters - Google Patents [patents.google.com]

- 8. talcottlab.tamu.edu [talcottlab.tamu.edu]

- 9. flinnsci.com [flinnsci.com]

- 10. SODIUM ERYTHORBATE - Ataman Kimya [atamanchemicals.com]

A Technical Guide to the Natural Sources and Production of Erythorbic Acid

Erythorbic acid, a stereoisomer of ascorbic acid (vitamin C), is a widely utilized antioxidant in the food and pharmaceutical industries. This guide provides an in-depth overview of its natural origins and multifaceted production methodologies, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence of this compound

This compound is a natural metabolite primarily found in various species of filamentous fungi, most notably within the Penicillium genus. While its natural concentrations are not typically high enough for commercial extraction, these organisms form the basis for its biotechnological production.

Key Natural Sources:

-

Fungi: Species such as Penicillium notatum, Penicillium chrysogenum, and Penicillium griseofulvum are known producers of this compound.[1][2]

-

Other Microorganisms: A structurally similar C5 sugar acid, D-erythroascorbic acid, is synthesized by baker's yeast (Saccharomyces cerevisiae) and other fungi, where it functions as an antioxidant.[3]

-

Mushrooms: Some mushroom species, including Hypsizygus marmoreus and Grifola frondosa, have been reported to contain this compound.

Production of this compound

The commercial production of this compound is achieved through two primary routes: biotechnological fermentation and chemical synthesis. A hybrid chemo-enzymatic approach is also gaining prominence.

Biotechnological Production via Fermentation

Direct fermentation using selected strains of Penicillium is a common method for this compound production. This process involves cultivating the fungus in a nutrient-rich medium, where it converts a carbon source, such as glucose, into this compound.

This protocol is based on the optimization studies for this compound production.[1][4]

1. Strain Maintenance and Inoculum Preparation:

- The Penicillium griseoroseum FZ-13 strain is maintained on a Potato Dextrose Agar (PDA) medium.[1][4]

- For inoculum preparation, a spore suspension is prepared to a concentration of 10^6 spores/mL.[1][4]

2. Fermentation Medium:

- The optimized fermentation medium is prepared with the following components per liter of deionized water:

- Glucose: 80 g[1]

- Urea: 4.96 g[1]

- Ammonium sulfate: 4.65 g[1]

- Zinc sulfate: 0.04 g[1]

3. Cultivation Conditions:

- 50 mL of the fermentation medium is placed in a 250 mL conical flask.[1][4]

- The medium is inoculated with a 2% (v/v) spore suspension.[1][4]

- The flasks are incubated on a rotary shaker at 28°C and 180 rpm for 120 hours.[1][4]

4. Downstream Processing and Purification:

- After fermentation, the mycelium is removed from the broth by filtration.[1][4]

- The clarified broth is then subjected to purification, commonly using a continuous multi-bed anion-exchange resin system to isolate the this compound.[5]

| Strain | Key Process Parameters | Yield/Productivity | Reference |

| Penicillium griseoroseum FZ-13 | Optimized medium, 120h fermentation | 7.88 g/L | [1][4] |

| Penicillium notatum FY 115 | Jar fermentor, 8% glucose | ~45% yield (crystalline product from glucose) | [5] |

| Penicillium notatum FY 115 | Washed mycelium, dilute glucose | >80% yield (from glucose) | [2][5] |

| Penicillium sp. | Fed-batch, 8% initial glucose with feeding | 80 g/L concentration, ~40% yield (from total glucose) | [6] |

| Penicillium sp. | Batch, 1%, 2%, 3% initial glucose, 48h | ~80%, 65%, 38% yield respectively | [7] |

Chemo-enzymatic Production

A modern and efficient industrial method combines microbial fermentation with subsequent chemical conversion. This two-step process is analogous to the Reichstein process for ascorbic acid.[3]

Step 1: Microbial Fermentation of Glucose to 2-Keto-D-Gluconic Acid

-

Microorganism: Strains of Pseudomonas fluorescens are commonly used.[3]

-

Process: Glucose is fermented to produce 2-keto-D-gluconic acid.

Step 2: Chemical Conversion to this compound

-

The 2-keto-D-gluconic acid is then chemically converted to this compound.

An alternative enzymatic final step involves the use of a lactonase enzyme to convert 2-keto-D-gluconic acid to D-erythorbic acid. This enzymatic reaction can be performed under a wide range of conditions, with temperatures from 0°C to 120°C and pH values from 1.5 to 12.[8]

Chemical Synthesis

The primary chemical synthesis route for this compound involves the reaction of methyl 2-keto-D-gluconate with a base.[3][9][10]

1. Esterification:

- 2-keto-D-gluconic acid is esterified with methanol under acidic conditions to produce methyl 2-keto-D-gluconate.[9]

2. Lactonization:

- The methyl 2-keto-D-gluconate is then treated with a base, such as sodium methoxide, to induce lactonization and form sodium erythorbate.[9]

3. Acidification:

- The resulting sodium erythorbate is acidified with a strong acid, like sulfuric acid, to yield this compound.[9]

4. Purification:

- The crude this compound is purified, typically through recrystallization, to obtain the final product.

Visualizing Production Pathways and Workflows

Biosynthetic Pathway of this compound in Penicillium

The proposed biosynthetic pathway in Penicillium starts from D-glucose and involves several enzymatic steps. A key enzyme in this process is believed to be a gluconolactonase.[1]

References

- 1. academicjournals.org [academicjournals.org]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. academicjournals.org [academicjournals.org]

- 5. academic.oup.com [academic.oup.com]

- 6. US6172242B1 - Process for the production of this compound - Google Patents [patents.google.com]

- 7. US5859262A - Process for the production of this compound - Google Patents [patents.google.com]

- 8. US6146860A - Manufacture of L-ascorbic acid and D-erythorbic acid - Google Patents [patents.google.com]

- 9. This compound (ISOASCORBIC ACID) - Ataman Kimya [atamanchemicals.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

erythorbic acid stereoisomer of ascorbic acid explained

An In-depth Technical Guide to Erythorbic Acid as a Stereoisomer of Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as isoascorbic acid or D-araboascorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C).[1][2] While they share the same molecular formula (C₆H₈O₆) and a similar chemical structure responsible for their antioxidant properties, their differing stereochemistry leads to significant variations in biological activity.[3][4] This guide provides a comprehensive technical overview of this compound, focusing on its relationship to ascorbic acid, physicochemical properties, biological functions, and the experimental protocols used for its characterization.

Stereoisomerism and Chemical Structure

This compound is a C5 epimer of ascorbic acid, meaning the two molecules differ only in the stereochemical configuration at the fifth carbon atom.[1] This subtle change in the three-dimensional arrangement of the atoms is responsible for the profound differences in their biological roles.[4] Both molecules possess the characteristic enediol group at carbons 2 and 3, which is the source of their potent antioxidant and reducing capabilities.[3]

The IUPAC name for this compound is (5R)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one.[1] In contrast, L-ascorbic acid is (5R)-5-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one. This distinction at the C5 side chain prevents this compound from being recognized and utilized by the biological pathways specific to Vitamin C.

Caption: Chemical structures of L-Ascorbic Acid and its C5 epimer, D-Erythorbic Acid.

Comparative Physicochemical and Biological Properties

While chemically similar, the biological activities of ascorbic acid and this compound diverge significantly. This compound's primary commercial application is as a food antioxidant (E number E315), where its function is chemically driven and not dependent on biological recognition.[1][2]

Data Presentation

The following tables summarize the key quantitative differences between L-ascorbic acid and D-erythorbic acid.

Table 1: Comparison of Physicochemical Properties

| Property | L-Ascorbic Acid | D-Erythorbic Acid | Reference(s) |

| Molecular Formula | C₆H₈O₆ | C₆H₈O₆ | [5] |

| Molecular Weight | 176.12 g/mol | 176.12 g/mol | [5] |

| Appearance | White to light-yellow crystalline solid | White to slightly yellow crystalline solid | [6] |

| Solubility in Water | 33 g/100 mL (20°C) | 43 g/100 mL (25°C) | [5] |

| CAS Number | 50-81-7 | 89-65-6 | [4] |

Table 2: Comparison of Biological and Functional Properties

| Property | L-Ascorbic Acid | D-Erythorbic Acid | Reference(s) |

| Vitamin C Activity | 100% (by definition) | Approx. 5% (1/20th) of L-ascorbic acid | [2][5] |

| Antioxidant Capacity | High (acts as an oxygen scavenger and electron donor) | Similar to L-ascorbic acid; some sources claim superior in certain conditions | [5] |

| Non-Heme Iron Absorption | Potent enhancer | Potent enhancer; reported to be up to twice as effective as L-ascorbic acid | [1] |

| Metabolism | Actively transported and retained in tissues | Rapidly absorbed but cleared from the body more quickly than L-ascorbic acid | [7] |

| Interaction with Vitamin C | - | Does not appear to interfere with the uptake or clearance of L-ascorbic acid | [2][7] |

Synthesis and Production

The industrial production methods for these stereoisomers are distinct, reflecting their different precursor molecules.

This compound Synthesis

This compound is commercially produced via a chemical process or fermentation. The chemical synthesis involves the reaction between methyl 2-keto-D-gluconate and sodium methoxide.[1][2] A common industrial workflow involves microbial fermentation to produce the key precursor.[1][8]

Caption: Industrial production workflow for this compound.

Ascorbic Acid Synthesis (Reichstein Process)

For comparison, the historical and still relevant Reichstein process is a combined chemical and microbial method used for the large-scale production of ascorbic acid from D-glucose.[9][10]

Caption: Simplified workflow of the Reichstein process for L-Ascorbic Acid synthesis.

Mechanism of Action: Antioxidant Activity

The antioxidant mechanism for both erythorbic and ascorbic acid is identical. It relies on the ability of the enediol group to donate electrons and scavenge reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage to other molecules.[3] This reaction converts the acid to a relatively stable radical (semidehydroascorbyl or erythorbyl radical), which is then further oxidized.

Caption: Electron donation pathway for antioxidant activity of ascorbate/erythorbate.

Experimental Protocols

Distinguishing and quantifying this compound and ascorbic acid, as well as assessing their differential biological effects, requires specific analytical and biochemical assays.

Protocol: HPLC Separation of Ascorbic and this compound in Tissues

This method allows for the distinct separation and quantification of both stereoisomers in biological samples.[11][12]

-

Sample Preparation:

-

Homogenize tissue samples (e.g., liver, spleen, kidneys) in a cold solution of metaphosphoric acid (e.g., 5-10%) to precipitate proteins and stabilize the analytes.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

-

Filter the resulting supernatant through a 0.45 µm filter prior to injection.

-

-

Chromatographic Conditions:

-

Apparatus: A high-performance liquid chromatograph (HPLC) equipped with a UV detector set at 254 nm.[12]

-

Column: A LiChrosorb-NH₂ (amino-bonded silica) column (e.g., 250 mm x 4.6 mm, 5 µm).[11][12]

-

Mobile Phase: An isocratic mixture of acetonitrile, acetic acid, and water, typically in a ratio of 87:2:11 (v/v/v).[12]

-

Flow Rate: 1.0 mL/min.

-

Temperature: Ambient or controlled at 25°C.

-

-

Detection and Quantification:

-

Monitor the column effluent at 254 nm. Ascorbic acid and this compound will have distinct retention times, allowing for their separation.

-

Quantify the concentrations by comparing the peak areas of the samples to those of a standard curve generated from known concentrations of pure ascorbic acid and this compound.

-

Protocol: In Vivo Assessment of Biological Activity (Guinea Pig Model)

This workflow outlines an experiment to compare the Vitamin C activity of the isomers by measuring key enzymatic biomarkers in an ascorbic acid-deficient guinea pig model.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (ISOASCORBIC ACID) - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Organic Materials Review Institute [omri.org]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of this compound on vitamin C metabolism in young women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How is this compound made | PDF [slideshare.net]

- 9. Reichstein process - Wikipedia [en.wikipedia.org]

- 10. 2024.sci-hub.ru [2024.sci-hub.ru]

- 11. Separative determination of ascorbic acid and this compound in animal tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Separative determination of ascorbic acid and this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

erythorbic acid CAS number and molecular weight

This document provides core technical specifications for erythorbic acid, a stereoisomer of ascorbic acid. It is intended for researchers, scientists, and professionals in drug development who require precise chemical and physical data for experimental and developmental applications.

Chemical and Physical Properties

This compound, also known as isoascorbic acid or D-araboascorbic acid, is a food additive with antioxidant properties, denoted by the E number E315.[1] It is a stereoisomer of L-ascorbic acid (vitamin C).[1] The following table summarizes its key identifiers and physicochemical properties.

| Parameter | Value | References |

| CAS Number | 89-65-6 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₆H₈O₆ | [2][3][4][7][8][9] |

| Molecular Weight | 176.12 g/mol | [2][3][4][7][8][9] |

| Appearance | White to off-white/light yellow solid powder | [2][3] |

| Synonyms | D-Isoascorbic acid, D-Araboascorbic acid | [4][5][8] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. camachem.com [camachem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. WHO | JECFA [apps.who.int]

- 6. This compound | C6H8O6 | CID 54675810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 89-65-6 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound USP Reference Standard CAS 89-65-6 Sigma-Aldrich [sigmaaldrich.com]

Physiological Effects of Erythorbic Acid In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythorbic acid, a stereoisomer of ascorbic acid, is widely utilized as an antioxidant in the food industry. While possessing similar physicochemical properties to ascorbic acid, its in vivo physiological effects exhibit notable differences, particularly concerning its vitamin C activity and metabolic fate. This technical guide provides an in-depth analysis of the in vivo physiological effects of this compound, with a focus on its antioxidant and pro-oxidant activities, its significant impact on nutrient absorption, and its pharmacokinetic profile. Detailed experimental methodologies from key studies are presented, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its biological actions.

Introduction

This compound, also known as isoascorbic acid, is the D-enantiomer of ascorbic acid. Although it shares the same enediol group responsible for its reducing properties, the stereochemistry at the C5 position results in significantly lower vitamin C activity, estimated to be about 1/20th that of L-ascorbic acid in vivo.[1] Despite its limited antiscorbutic properties, this compound's potent antioxidant capabilities have led to its widespread use as a food preservative.[2] Understanding its in vivo physiological effects is crucial for assessing its nutritional impact and therapeutic potential. This guide synthesizes current research on the in vivo effects of this compound, providing a technical resource for researchers and drug development professionals.

Antioxidant and Pro-oxidant Effects

This compound's primary physiological role is associated with its redox properties. In vivo, it can function as both an antioxidant and, under specific conditions, a pro-oxidant.

Antioxidant Activity

As an antioxidant, this compound acts as an oxygen scavenger, reacting with and neutralizing reactive oxygen species (ROS).[2][3] This mechanism is fundamental to its application in preventing oxidative deterioration in food products and may contribute to its biological effects.[2]

Pro-oxidant Activity in Cancer Models

At high concentrations, particularly when administered intravenously, this compound exhibits pro-oxidant effects, which have been investigated for their potential antitumor activity.[1] Similar to high-dose ascorbic acid, this compound is believed to generate hydrogen peroxide (H₂O₂) in the extracellular fluid through the reduction of transition metal ions like iron and copper.[1][4] This H₂O₂ can then diffuse into cancer cells, which often have lower levels of antioxidant enzymes like catalase, leading to increased intracellular ROS, oxidative stress, and ultimately, cell death.[1]

A study on murine colon carcinoma (colon-26) cells demonstrated that high-dose this compound induced significant cytotoxicity and inhibited tumor growth in vivo.[1] The antitumor activities of this compound were found to be comparable to those of ascorbic acid at similar concentrations.[1]

Effects on Nutrient Absorption

One of the most significant in vivo effects of this compound is its ability to enhance the absorption of nonheme iron.

Enhancement of Nonheme Iron Absorption

This compound is a potent enhancer of nonheme iron absorption, with some studies suggesting it may be even more effective than ascorbic acid at equivalent molar ratios.[5][6] The mechanism is believed to involve the reduction of ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺) in the gut, which is then more readily absorbed by intestinal cells.[7]

Quantitative Data on Nonheme Iron Absorption

| Study | Subjects | Iron Source | Enhancer | Molar Ratio (Enhancer:Iron) | Iron Absorption (%) | Fold Increase in Absorption | Reference |

| Fidler et al. (2004) | 10 women | Ferrous sulfate (5 mg Fe/meal) | None | - | 4.1 | - | [5][8] |

| Fidler et al. (2004) | 10 women | Ferrous sulfate (5 mg Fe/meal) | This compound | 2:1 | 10.8 | 2.6 | [5][8] |

| Fidler et al. (2004) | 10 women | Ferrous sulfate (5 mg Fe/meal) | This compound | 4:1 | 18.8 | 4.6 | [5][8] |

| Fidler et al. (2004) | 10 women | Ferrous sulfate (5 mg Fe/meal) | Ascorbic Acid | 4:1 | 11.7 | 2.9 | [5][8] |

At a molar ratio of 4:1, this compound was found to be 1.6-fold as potent an enhancer of iron absorption as ascorbic acid.[5]

Pharmacokinetics and Metabolism

This compound is readily absorbed from the gastrointestinal tract; however, its pharmacokinetic profile differs from that of ascorbic acid, primarily in its retention and clearance.[9][10]

Absorption, Distribution, and Excretion

Studies in humans and animals show that this compound is rapidly absorbed and cleared from the body more quickly than ascorbic acid.[9] In a study with young women, this compound did not interfere with the absorption or clearance of ascorbic acid.[2] In mice, this compound was well-absorbed, entered the bloodstream, and was rapidly excreted in the urine.[5] It was found to replace a portion of ascorbic acid in the liver (45%) and brain (28-39%), although it did not lower blood ascorbate levels.[5][10]

Pharmacokinetic Parameters in Humans (Smokers vs. Non-smokers)

A study investigating the pharmacokinetics of a single 1g oral dose of this compound in smokers and non-smokers reported the following:

| Parameter | Smokers (n=10) | Non-smokers (n=10) | P-value | Reference |

| AUC₀-∞ (µmol·h/L) | 357 (± 119) | 414 (± 142) | 0.34 | [8] |

| Tₘₐₓ (h) | - | - | 0.03 | [8] |

While there was no significant difference in the relative bioavailability (AUC), the time to reach maximum plasma concentration (Tₘₐₓ) was significantly shorter in smokers.[8]

Toxicology and Safety

This compound is generally recognized as safe (GRAS) for its use as a food additive.[11] Toxicological studies in animals have demonstrated a low acute toxicity profile.

Acute Toxicity Data

| Species | Route of Administration | LD₅₀ | Reference |

| Mouse | Oral | 8.3 g/kg | [12] |

| Rat | Oral | 18.0 g/kg | [12] |

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) did not establish a numerical Acceptable Daily Intake (ADI) for this compound, stating that its intake from food at levels necessary to achieve the desired technological effect does not represent a health hazard.[11]

Experimental Protocols

In Vivo Antitumor Activity of this compound

-

Objective: To evaluate the inhibitory effects of high-dose this compound on tumor growth in a xenograft cancer model.[1]

-

Animal Model: Colon-26 tumor-bearing CDF1 mice.[1]

-

Treatment Groups:

-

Placebo (phosphate-buffered saline)

-

Sodium erythorbate (equimolecular amount of 300 mg/kg of ascorbic acid)

-

Sodium ascorbate (300 mg/kg)

-

-

Administration: Intravenous (IV) injection on alternate days for a total of 4 treatments.[1]

-

Outcome Measures: Tumor growth rates were measured.[1]

-

Biodistribution Analysis: Liver, kidney, tumor, and blood were collected at 15, 30, 60, 180, and 360 minutes post-injection for analysis of this compound and ascorbic acid concentrations by HPLC.[1]

Nonheme Iron Absorption in Humans

-

Objective: To evaluate the effect of this compound on nonheme iron absorption from a fortified cereal meal.[5][8]

-

Study Design: Each woman consumed four different test meals in a crossover design.[8]

-

Test Meals: Ferrous-sulfate-fortified cereal (containing 5 mg of iron) with one of the following additions:

-

No enhancer

-

This compound (molar ratio of 2:1 to iron)

-

This compound (molar ratio of 4:1 to iron)

-

Ascorbic acid (molar ratio of 4:1 to iron)

-

-

Methodology: Iron absorption was measured based on the incorporation of stable iron isotopes (⁵⁷Fe or ⁵⁸Fe) into erythrocytes 14 days after administration.[8]

-

Statistical Analysis: Data were evaluated using paired t-tests.[8]

Conclusion

The in vivo physiological effects of this compound are multifaceted. While it possesses negligible vitamin C activity, its potent antioxidant properties are well-established. At high intravenous doses, it exhibits pro-oxidant, antitumor effects in preclinical models, a mechanism attributed to the generation of reactive oxygen species. Perhaps its most significant and well-documented in vivo effect is the enhancement of nonheme iron absorption, where it may be more potent than ascorbic acid. Pharmacokinetic studies reveal rapid absorption and clearance, with minimal interaction with ascorbic acid metabolism. Given its widespread use as a food additive and its demonstrated biological activities, further research into the therapeutic applications and long-term physiological impacts of this compound is warranted. This guide provides a foundational resource for scientists and researchers engaged in such investigations.

References

- 1. Oxidative stress-mediated antitumor activity of this compound in high doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound on vitamin C metabolism in young women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]

- 5. Influence of this compound on ascorbic acid retention and elimination in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fao.org [fao.org]

- 8. This compound is a potent enhancer of nonheme-iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of graded doses of this compound on ascorbic acid content of tissues of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Intracellular Time Course, Pharmacokinetics, and Biodistribution of Isoniazid and Rifabutin following Pulmonary Delivery of Inhalable Microparticles to Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Distinctions Between Erythorbic Acid and L-Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Ascorbic acid, universally recognized as vitamin C, and its stereoisomer, erythorbic acid, are chemically similar yet biologically distinct molecules. While both are potent antioxidants utilized in various industries, their interchangeability is limited by crucial differences in their stereochemistry, which in turn dictates their biological activity, metabolic fate, and to some extent, their physicochemical properties. This technical guide provides an in-depth comparison of this compound and L-ascorbic acid, focusing on their fundamental chemical differences, methodologies for their differentiation, and the biological implications of their isomeric nature. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Core Chemical Differences: A Stereochemical Perspective

The primary distinction between L-ascorbic acid and this compound lies in their stereochemistry. Both are diastereomers, specifically epimers at carbon 5 (C5). This means they share the same molecular formula (C₆H₈O₆) and the same connectivity of atoms, but differ in the three-dimensional arrangement of the hydroxyl group on the chiral center at C5.[1][2] This subtle structural variance has profound consequences for their biological recognition and function.

L-ascorbic acid possesses the (R)-configuration at C5, whereas this compound has the (S)-configuration at this position. This seemingly minor alteration is significant enough to drastically reduce the vitamin C activity of this compound to approximately 5% of that of L-ascorbic acid.[3][4]

Figure 1: Stereoisomeric relationship.

Comparative Physicochemical Properties

While their antioxidant mechanisms as oxygen scavengers are analogous, there are subtle differences in the physicochemical properties of L-ascorbic acid and this compound.[3] These properties are summarized in Table 1.

| Property | L-Ascorbic Acid | This compound | Reference(s) |

| Molecular Formula | C₆H₈O₆ | C₆H₈O₆ | [1] |

| Molecular Weight | 176.12 g/mol | 176.12 g/mol | [1] |

| CAS Number | 50-81-7 | 89-65-6 | [1] |

| Melting Point | ~190-192 °C (decomposes) | ~169-172 °C (decomposes) | [5] |

| pKa₁ | 4.17 | 4.09 (Predicted) | [5] |

| UV Absorbance Max (Acidic) | ~245 nm | ~245 nm | [6] |

| UV Absorbance Max (Neutral) | ~265 nm | ~265 nm | [6][7] |

| Specific Rotation ([α]D) | +20.5° to +23.5° | -16.5° to -18.0° | [8] |

| Solubility in Water (25°C) | ~33 g/100 mL | ~43 g/100 mL | [3] |

Table 1: Comparative Physicochemical Properties.

Experimental Protocols for Differentiation

Distinguishing between L-ascorbic acid and this compound is critical for quality control in the food and pharmaceutical industries. Several analytical techniques can effectively separate and quantify these isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the simultaneous determination of L-ascorbic acid and this compound.

Principle: The two isomers are separated on a reverse-phase or an amino-functionalized column based on their differential interactions with the stationary phase. Detection is typically achieved using a UV detector.[7]

Detailed Methodology (Example): [7]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An aqueous solution of n-octylamine adjusted to pH 5.4-5.6 with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 266 nm.

-

Sample Preparation: Samples are filtered through a 0.45 µm membrane prior to injection.

-

Quantification: External standard calibration curves are generated for both L-ascorbic acid and this compound.

Figure 2: HPLC Workflow.

Enzymatic Assay

This method leverages the specificity of the enzyme ascorbate oxidase.

Principle: Ascorbate oxidase specifically catalyzes the oxidation of L-ascorbic acid to dehydroascorbic acid. By measuring the total antioxidant capacity of a sample before and after treatment with ascorbate oxidase, the concentration of L-ascorbic acid can be determined by the difference. This compound is also a substrate for ascorbate oxidase, but the reaction rate may differ. However, for specific quantification of L-ascorbic acid in the presence of other antioxidants, this method is effective.

Detailed Methodology (Example):

-

Reagents: FRASC (Ferric Reducing/Antioxidant and Ascorbic Acid) assay buffer, ascorbic acid probe, iron chloride solution, ascorbate oxidase, and an ascorbic acid standard.

-

Procedure:

-

Prepare sample and standard dilutions.

-

To one set of sample wells, add ascorbate oxidase to specifically oxidize the ascorbic acid. To a parallel set, add a buffer blank.

-

Incubate to allow for the enzymatic reaction to complete.

-

Add the FRASC reaction mix (containing Fe³⁺) to all wells.

-

Measure the absorbance at 593 nm. The colorimetric product is formed by the reduction of Fe³⁺ to Fe²⁺ by the remaining antioxidants.

-

-

Calculation: The ascorbic acid concentration is proportional to the difference in absorbance between the untreated and ascorbate oxidase-treated samples.

Polarimetry

The stereoisomeric nature of L-ascorbic acid and this compound results in opposite optical rotations, providing a direct method for their differentiation.

Principle: A polarimeter measures the rotation of plane-polarized light as it passes through a solution containing a chiral molecule. L-ascorbic acid is dextrorotatory (+), while this compound is levorotatory (-).

Detailed Methodology:

-

Instrumentation: A polarimeter.

-

Sample Preparation: Prepare solutions of known concentrations of the samples in a suitable solvent (e.g., water).

-

Measurement: Measure the angle of rotation for each sample.

-

Analysis: Compare the measured specific rotation to the known values for pure L-ascorbic acid and this compound (see Table 1).

Metabolic and Biological Significance

The stereochemistry at C5 is the determining factor for the biological recognition and subsequent metabolic fate of these molecules, explaining the significant disparity in their vitamin C activity.

Absorption and Transport

Both L-ascorbic acid and this compound are absorbed in the intestine.[9] However, their transport into cells and reabsorption in the kidneys are mediated by Sodium-dependent Vitamin C Transporters (SVCTs), primarily SVCT1 and SVCT2.[10] These transporters exhibit a high degree of stereospecificity and strongly favor L-ascorbic acid.[10] this compound is a poor substrate for these transporters.

This differential transport is the primary reason for the lower biological vitamin C activity of this compound. While it can be absorbed into the bloodstream, it is not efficiently transported into cells or retained by the body, leading to a more rapid clearance.[9]

Figure 3: Differential Cellular Uptake.

Antioxidant Activity

In vitro and in many food systems, the antioxidant properties of this compound are comparable, and in some cases, even superior to those of L-ascorbic acid.[4] This is because the antioxidant function is primarily dependent on the enediol group of the molecule, which is present in both isomers and is responsible for their ability to donate electrons and scavenge free radicals.

Conclusion

The chemical differences between L-ascorbic acid and this compound are rooted in their stereochemistry at the C5 position. This structural variance leads to significant differences in their biological activity, primarily due to the stereospecificity of the SVCT transporters responsible for cellular uptake and retention. While both molecules are effective antioxidants in chemical and food systems, their physiological roles are not equivalent. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is paramount for the appropriate application of these compounds, whether as a nutrient, a pharmaceutical excipient, or an industrial antioxidant. The analytical methods detailed herein provide the necessary tools for the accurate identification and quantification of these two important molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Organic Materials Review Institute [omri.org]

- 3. This compound (ISOASCORBIC ACID) - Ataman Kimya [atamanchemicals.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound | 89-65-6 [chemicalbook.com]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. oiv.int [oiv.int]

- 8. This compound | C6H8O6 | CID 54675810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Effects of this compound on vitamin C metabolism in young women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]

The History and Discovery of Erythorbic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythorbic acid, a stereoisomer of ascorbic acid, has a rich history rooted in early 20th-century chemistry. Initially synthesized in 1933, it has since become a significant compound in the food industry, primarily utilized for its potent antioxidant properties. This technical guide provides an in-depth exploration of the history, discovery, and synthesis of this compound. It details both the original chemical synthesis and modern industrial production methods, including fermentative processes. Quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Furthermore, this guide includes visualizations of key processes, including chemical synthesis, fermentation workflows, and the antioxidant mechanism of this compound, using the Graphviz DOT language.

History and Discovery

This compound, also known as isoascorbic acid or D-araboascorbic acid, was first synthesized in 1933 by the German chemists Kurt Maurer and Bruno Schiedt.[1] Their work, published in "Berichte der Deutschen Chemischen Gesellschaft," described the preparation of an acid with the formula C₆H₈O₆ from glucose that exhibited reducing power equivalent to ascorbic acid.[1] This discovery marked the introduction of a significant stereoisomer of vitamin C. Although it possesses only about 5% of the vitamin C activity of L-ascorbic acid, its strong antioxidant properties and cost-effective production have made it a widely used food additive (E315).[2][3]

Initially explored as a potential alternative to vitamin C, its primary role evolved to that of a food preservative.[2] The use of this compound as a food preservative saw a significant increase after the U.S. Food and Drug Administration (FDA) banned the use of sulfites in certain fresh foods.[1][3] Today, the production of this compound is concentrated in China, where it serves as a cost-effective alternative to ascorbic acid for non-nutritive applications.[1]

Chemical and Biotechnological Synthesis

This compound can be produced through both chemical synthesis and microbial fermentation. The industrial production methods are analogous to the Reichstein process used for ascorbic acid, but with a chiral flip.[1]

Chemical Synthesis

The primary chemical synthesis route involves the reaction of methyl 2-keto-D-gluconate with a base like sodium methoxide.[1][2][3] This process can be broken down into several key stages, starting from D-glucose.

Objective: To synthesize this compound from D-glucose.

Materials:

-

D-glucose

-

Pseudomonas fluorescens culture

-

Calcium carbonate

-

Methanol

-

Sulfuric acid (or other acid catalyst)

-

Sodium methoxide (or sodium bicarbonate/carbonate)

-

Solvents for extraction and crystallization

Procedure:

-

Fermentation to 2-keto-D-gluconic acid:

-

Prepare a sterile fermentation medium containing D-glucose (e.g., from a food-grade starch hydrolysate).

-

Inoculate the medium with a culture of Pseudomonas fluorescens.

-

Conduct the fermentation, maintaining optimal conditions for the microbial conversion of D-glucose to 2-keto-D-gluconic acid. Calcium carbonate is typically added to the fermentation broth.

-

-

Acidification:

-

After the fermentation is complete, acidify the broth to convert the calcium 2-keto-D-gluconate to free 2-keto-D-gluconic acid.

-

-

Esterification:

-

React the 2-keto-D-gluconic acid with methanol in the presence of an acid catalyst to produce methyl 2-keto-D-gluconate.

-

-

Lactonization and Isomerization:

-

Treat the methyl 2-keto-D-gluconate with a base, such as sodium methoxide, sodium bicarbonate, or sodium carbonate, with heating. This step induces lactonization and isomerization to form sodium erythorbate.

-

-

Acidification to this compound:

-

Acidify the sodium erythorbate solution with a strong acid, such as sulfuric acid, to precipitate this compound.

-

-

Purification:

-

The crude this compound is then purified, typically by recrystallization from a suitable solvent system.

-

Diagram of Chemical Synthesis Workflow:

Caption: Chemical synthesis workflow for this compound.

Fermentative Production

This compound can also be produced directly through fermentation using various strains of Penicillium.[1][3] This method is often considered more straightforward than the multi-step chemical synthesis.

Objective: To produce this compound via fermentation with Penicillium.

Materials:

-

A high-yielding strain of Penicillium (e.g., Penicillium notatum, Penicillium griseoroseum)

-

Fermentation medium (see Table 2 for an example)

-

Shake flasks or a bioreactor

-

Filtration apparatus

-

Downstream processing equipment (e.g., chromatography columns)

Procedure:

-

Inoculum Preparation:

-

Prepare a seed culture of the Penicillium strain in a suitable growth medium.

-

Incubate the culture under conditions that promote vigorous growth.

-

-

Fermentation:

-

Sterilize the production fermentation medium in a shake flask or bioreactor.

-

Inoculate the sterile medium with the seed culture.

-

Carry out the fermentation under controlled conditions of temperature, pH, and aeration. The pH of the broth will typically decrease as the fermentation progresses.

-

-

Mycelium Separation:

-

After the fermentation is complete, separate the fungal mycelium from the fermentation broth by filtration or centrifugation.

-

-

Purification of this compound:

-

The this compound in the cell-free broth can be purified using various techniques, such as ion-exchange chromatography or solvent extraction.

-

Crystallize the purified this compound.

-

Diagram of Fermentation Workflow:

Caption: Fermentative production workflow for this compound.

Quantitative Data

The yield of this compound can vary significantly depending on the production method and the specific parameters used.

Table 1: Quantitative Data for this compound Production

| Production Method | Key Parameters | Reported Yield/Productivity | Reference |

| Fermentation | Penicillium sp., 8% glucose medium | ~45% (crystalline product) | [4] |

| Fermentation | Penicillium notatum, optimized medium | >40% (relative to glucose supplied) | [4] |

| Fermentation | Penicillium griseoroseum FZ-13, optimized medium | 7.88 g/L | [5] |

| Fermentation | Washed mycelium, dilute glucose solution | >80% | [4] |

Table 2: Example of Optimized Fermentation Medium for P. griseoroseum FZ-13

| Component | Concentration (g/L) |

| Glucose | 80 |

| Urea | 4.96 |

| Ammonium sulfate | 4.65 |

| Zinc sulfate | 0.04 |

Mechanism of Action: Antioxidant Properties

This compound's primary function in industrial applications is as an antioxidant.[3] Its mechanism of action is similar to that of ascorbic acid and is based on its ability to act as a reducing agent or an oxygen scavenger.[3] It readily donates electrons to neutralize free radicals, thereby preventing oxidative damage to food components.[6] This action helps to preserve the color, flavor, and nutritional value of food products.[7] In cured meats, for example, it accelerates the reduction of nitrite to nitric oxide, which is crucial for color development and also helps to inhibit the formation of nitrosamines.[1]

Diagram of Antioxidant Mechanism:

Caption: Antioxidant mechanism of this compound.

Conclusion